

# Next-Generation KRAS G12C Inhibitors: A Deep Dive into Early Clinical Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for KRAS-mutant cancers, long considered "undruggable," has been revolutionized by the advent of KRAS G12C inhibitors. While first-generation agents like sotorasib and adagrasib marked a significant breakthrough, the development of next-generation inhibitors aims to enhance efficacy, overcome resistance, and improve patient outcomes.[1][2] This technical guide provides a comprehensive overview of the early clinical activity of these emerging therapies, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

#### **Core Clinical Data Summary**

The following tables summarize the early clinical activity of key next-generation KRAS G12C inhibitors from recently published phase 1 trials.

# Divarasib (GDC-6036)

Divarasib is a selective and highly potent covalent inhibitor of KRAS G12C.[3][4] Early results from the phase 1 trial (NCT04449874) have demonstrated promising antitumor activity and a manageable safety profile in patients with various solid tumors harboring the KRAS G12C mutation.[3][5]

Table 1: Efficacy of Divarasib in Solid Tumors[3][5][6]



| Tumor Type                               | Number of<br>Patients (n) | Confirmed Objective Response Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Duration of Response (DOR)             |
|------------------------------------------|---------------------------|-----------------------------------------|--------------------------------------------------|-----------------------------------------------|
| Non–Small Cell<br>Lung Cancer<br>(NSCLC) | 58                        | 53.4% (95% CI,<br>39.9%-66.7%)          | 13.1 months<br>(95% CI, 8.8-not<br>estimable)    | 14.0 months<br>(95% CI, 8.3-not<br>estimable) |
| Colorectal Cancer (CRC)                  | 55                        | 29.1% (95% CI,<br>17.6%-42.9%)          | 5.6 months (95%<br>CI, 4.1-8.2)                  | 7.1 months (95%<br>CI, 5.5-7.8)               |
| Other Solid<br>Tumors                    | 22                        | Responses<br>Observed                   | -                                                | -                                             |

Table 2: Safety Profile of Divarasib[3][5]

| Adverse Event (AE) Category       | Percentage of Patients (n=137) |  |
|-----------------------------------|--------------------------------|--|
| Treatment-Related AEs (Any Grade) | 93%                            |  |
| Grade 3 Treatment-Related AEs     | 11%                            |  |
| Grade 4 Treatment-Related AEs     | 1%                             |  |
| AEs Leading to Dose Reduction     | 14%                            |  |
| AEs Leading to Discontinuation    | 3%                             |  |

#### **JDQ443**

JDQ443 is another novel, orally bioavailable covalent inhibitor of KRAS G12C.[7][8] Initial data from the dose-escalation portion of the phase 1b/2 KontRASt-01 trial (NCT04699188) have shown early signs of efficacy.[7]

Table 3: Efficacy of JDQ443 in Solid Tumors (All Dose Levels)[7]



| Tumor Type                         | Number of Patients (n) | Confirmed and<br>Unconfirmed Overall<br>Response Rate (ORR) |
|------------------------------------|------------------------|-------------------------------------------------------------|
| All Solid Tumors                   | 39                     | 28.2%                                                       |
| Non-Small Cell Lung Cancer (NSCLC) | 20                     | 45%                                                         |

Note: At the recommended phase 2 dose (RP2D) of 200 mg twice daily, the confirmed ORR in NSCLC patients was 57%.[7]

#### Olomorasib (LY3537982)

Olomorasib is a potent and highly selective second-generation KRAS G12C inhibitor.[9] The phase 1 LOXO-RAS-20001 study (NCT04956640) has evaluated its activity in various KRAS G12C-mutant advanced solid tumors.[10]

Table 4: Efficacy of Olomorasib Monotherapy in Solid Tumors

| Tumor Type                        | Number of Patients (n) | Overall Response Rate<br>(ORR) |
|-----------------------------------|------------------------|--------------------------------|
| NSCLC (KRAS G12C inhibitor–naive) | 8                      | 38%                            |
| NSCLC (Prior KRAS G12C inhibitor) | 14                     | 7%                             |
| Colorectal Cancer (CRC)           | 20                     | 10%                            |
| Pancreatic Cancer                 | 12                     | 42%                            |
| Other Solid Tumors                | 21                     | 52%                            |

# **Experimental Protocols**

A general framework for the phase 1 clinical trials of these next-generation KRAS G12C inhibitors is outlined below. For specific details, referring to the individual clinical trial records on



ClinicalTrials.gov is recommended.

#### **General Patient Selection Criteria:**

- Inclusion:
  - Adult patients with locally advanced or metastatic solid tumors.
  - Confirmed KRAS G12C mutation in the tumor.
  - Disease progression after at least one standard therapy, or for which standard therapy is ineffective or intolerable.[3]
  - ECOG performance status of 0 or 1.
- Exclusion:
  - Varies by trial but generally includes patients with significant comorbidities that would interfere with drug administration or interpretation of results.
  - Prior treatment with a KRAS G12C inhibitor (in some cohorts).

#### **General Study Design:**

These are typically open-label, multicenter, dose-escalation, and dose-expansion phase 1 studies.[3][5]

- Dose Escalation Phase: Aims to determine the maximum tolerated dose (MTD) and/or the recommended phase 2 dose (RP2D) of the investigational drug. This often follows a 3+3 or a more adaptive design like the modified toxicity probability interval-2 (mTPI-2) method.[10]
- Dose Expansion Phase: Once the RP2D is established, additional patients are enrolled in specific tumor cohorts to further evaluate the safety, tolerability, and preliminary anti-tumor activity of the drug.

#### **Endpoints:**

 Primary Objective: To assess the safety and tolerability of the inhibitor and determine the MTD and/or RP2D.[5]



 Secondary Objectives: To evaluate the preliminary anti-tumor activity (e.g., ORR, DOR, PFS), and to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the drug.

# Signaling Pathways and Experimental Workflows KRAS Signaling Pathway and Mechanism of G12C Inhibition

The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell growth, proliferation, and survival.[11][12] In its active state, KRAS is bound to guanosine triphosphate (GTP), while in its inactive state, it is bound to guanosine diphosphate (GDP).[13] [14] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell signaling and tumor growth.[11] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue at position 12, locking the KRAS protein in its inactive, GDP-bound state.[15][16] This prevents downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[13][17][18]





Click to download full resolution via product page

Caption: KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.





#### **Typical Clinical Trial Workflow for KRAS G12C Inhibitors**

The clinical development of a next-generation KRAS G12C inhibitor follows a structured workflow, from patient identification to data analysis.





Click to download full resolution via product page

Caption: A typical workflow for a Phase 1 clinical trial of a KRAS G12C inhibitor.



In conclusion, the early clinical data for next-generation KRAS G12C inhibitors like divarasib, JDQ443, and olomorasib are highly encouraging, demonstrating improved response rates and manageable safety profiles in heavily pretreated patient populations. As these agents progress through later-stage clinical trials, they hold the potential to further refine the treatment paradigm for KRAS G12C-mutant cancers. Continued research into mechanisms of resistance and rational combination strategies will be crucial to maximizing the clinical benefit of these promising new therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The next generation of KRAS targeting: reasons for excitement and concern PMC [pmc.ncbi.nlm.nih.gov]
- 2. The next-generation KRAS inhibitors...What comes after sotorasib and adagrasib? PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. esmo.org [esmo.org]
- 5. researchgate.net [researchgate.net]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. onclive.com [onclive.com]
- 8. novartis.com [novartis.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Efficacy and safety of LY3537982, a potent and highly selective KRAS G12C inhibitor in KRAS G12C-mutant GI cancers: Results from a phase 1 study. ASCO [asco.org]
- 11. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 12. KRAS Wikipedia [en.wikipedia.org]
- 13. Oncogenic KRAS: Signaling and Drug Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]



- 15. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 16. google.com [google.com]
- 17. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Next-Generation KRAS G12C Inhibitors: A Deep Dive into Early Clinical Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143215#early-clinical-activity-of-next-generationkras-g12c-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com